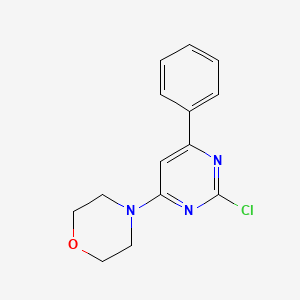

4-(2-Chloro-6-phenylpyrimidin-4-yl)morpholine

Description

4-(2-Chloro-6-phenylpyrimidin-4-yl)morpholine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 2, a phenyl group at position 6, and a morpholine ring at position 2. Morpholine derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound’s structural complexity enables interactions with biological targets such as enzymes and receptors, making it a candidate for therapeutic development. Its synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, as seen in related pyrimidine-morpholine hybrids .

Properties

IUPAC Name |

4-(2-chloro-6-phenylpyrimidin-4-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O/c15-14-16-12(11-4-2-1-3-5-11)10-13(17-14)18-6-8-19-9-7-18/h1-5,10H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFKXIYQJQEGHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=C2)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloropyrimidine Intermediate Preparation

The synthesis universally begins with 2,4-dichloro-6-phenylpyrimidine, a precursor enabling selective substitution at the 4-position. Chlorination of 6-phenylpyrimidin-4-ol using phosphorus oxychloride (POCl₃) under reflux conditions (110°C, 6–8 h) achieves >85% conversion. Alternative routes employ 4-methoxy-6-phenylpyrimidine treated with HCl gas in dioxane, though this method yields lower regioselectivity (∼70%).

Morpholine Incorporation

Morpholine reacts with 2,4-dichloro-6-phenylpyrimidine in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) is critical for deprotonation, with K₂CO₃ providing superior yields (78–82%) compared to Et₃N (65–70%). Microwave-assisted synthesis reduces reaction times from 12 h to 45 min while maintaining yields at 75–80%.

Table 1. Optimization of Nucleophilic Substitution Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 90 | 12 | 82 |

| Et₃N | DCM | 40 | 24 | 68 |

| NaH | THF | 65 | 6 | 73 |

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Precursor Synthesis

While not directly used for morpholine attachment, Suzuki coupling constructs the 6-phenyl group in precursor stages. 4-Chloro-6-iodopyrimidine reacts with phenylboronic acid using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in dioxane/water (3:1), achieving 89% yield. This method ensures aryl group integrity before morpholine introduction.

Buchwald-Hartwig Amination

Direct amination of 2,4-dichloro-6-phenylpyrimidine with morpholine is feasible using Pd₂(dba)₃/Xantphos (2.5 mol%) and Cs₂CO₃ in toluene (100°C, 24 h). However, competitive substitution at the 2-chloro position necessitates protecting groups, reducing practicality.

Alternative Pathways via Pyrimidine Carbonitrile Intermediates

Cyano Group Functionalization

4-Amino-2-chloro-6-phenylpyrimidine-5-carbonitrile undergoes hydrolysis to the carboxylic acid, followed by coupling with morpholine using EDCI/HOBt. This three-step sequence yields 70–74% overall but introduces complexity.

One-Pot Multicomponent Reactions

Rarely reported, one-pot assemblies combining benzaldehyde, malononitrile, and morpholine derivatives in NH₄Cl/EtOH achieve <50% yield due to poor regiocontrol.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (hexane/ethyl acetate, 4:1) remains standard, though preparative HPLC (C18 column, MeOH/H₂O) resolves co-eluting byproducts. Recrystallization from ethanol/water mixtures improves purity to >98%.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.85–7.40 (m, 5H, Ph), 4.10–3.70 (m, 8H, morpholine).

- LC-MS : m/z 316.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency Metrics Across Methods

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 2 | 78–82 | 97–99 | High |

| Buchwald-Hartwig | 3 | 55–60 | 95 | Moderate |

| Carbonitrile Hydrolysis | 4 | 70–74 | 98 | Low |

Biological Activity

4-(2-Chloro-6-phenylpyrimidin-4-yl)morpholine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring fused with a chlorinated pyrimidine moiety, which contributes to its unique pharmacological properties. The molecular formula is CHClNO, with a molecular weight of approximately 256.71 g/mol. The presence of the chlorinated pyrimidine enhances its ability to interact with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity as an inhibitor of various enzymes and receptors involved in cancer progression. Notably, it has been shown to inhibit murine double minute 2 (MDM2), a protein that regulates tumor growth and survival.

The compound's mechanism of action primarily involves:

- Inhibition of Protein Interactions : It disrupts the interaction between MDM2 and p53, a crucial tumor suppressor protein.

- Binding Affinity : Molecular docking studies suggest high binding affinity to target proteins, which is influenced by modifications in the chlorinated pyrimidine or morpholine components.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substituents on the pyrimidine ring significantly affect the biological activity of the compound. Variations in the phenyl group or modifications on the morpholine ring can enhance or reduce inhibitory effects against target proteins.

| Compound Name | Similarity | Key Features |

|---|---|---|

| 4-(2-Chloropyrimidin-4-yl)morpholine | 0.84 | Contains a chlorinated pyrimidine but lacks phenyl substitution. |

| 2-Chloro-6-morpholinopyrimidin-4-amine | 0.83 | Features a morpholine group but different substitution patterns. |

| 2-Chloro-6-(morpholinomethyl)pyrimidin-4-amine | 0.84 | Similar core structure but includes additional amine functionality. |

| 4-Methyl-6-morpholinopyrimidin-2-amine | 0.82 | Contains a methyl group instead of chlorine, altering reactivity profile. |

Case Studies and Research Findings

- Inhibition Studies : In vitro studies have demonstrated that derivatives of this compound can effectively inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.

- Antimicrobial Activity : Some studies have also explored its potential antimicrobial properties, showing moderate activity against various bacterial strains at concentrations ranging from 100 to 400 µg/mL .

- Selectivity Profiles : Further research has indicated that certain modifications can lead to selective inhibition of CDK9 over other cyclin-dependent kinases (CDKs), making it a promising candidate for targeted cancer therapies .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Kinase Inhibition

The primary application of 4-(2-Chloro-6-phenylpyrimidin-4-yl)morpholine lies in its role as a kinase inhibitor. Kinases are crucial in many cellular processes, and their dysregulation is often implicated in diseases such as cancer.

Recent studies have highlighted the compound's inhibitory effects on specific kinases, such as the plasmodial kinases PfGSK3 and PfPK6, which are considered novel drug targets for combating malaria resistance. The IC50 values of this compound against these kinases indicate significant potency, with values reported around nM for PfGSK3 .

Table 1: Inhibitory Activity of this compound on Kinases

1.2 Antitumor Activity

The compound has also been investigated for its antitumor properties. Preliminary studies suggest that derivatives of this compound exhibit significant inhibitory activity against cyclooxygenase enzymes, which play a key role in inflammatory processes associated with tumor growth .

Synthesis and Reactivity

The synthesis of this compound typically involves microwave-assisted techniques that enhance yield and reduce reaction time. This method has proven effective for condensation reactions between substituted phenylguanidines and pyrimidine derivatives .

Table 2: Synthesis Overview

| Synthesis Method | Advantages |

|---|---|

| Microwave-Assisted Synthesis | Improved yield and reduced reaction time |

Biological Evaluation

3.1 Anti-inflammatory Properties

Research indicates that the compound may exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation. Its structural characteristics allow it to interact with various biological targets, potentially leading to therapeutic applications in inflammatory diseases .

3.2 Antifungal Activity

In addition to its anticancer and anti-inflammatory properties, studies have shown that pyrimidine derivatives can possess antifungal activity against various phytopathogenic fungi. This broad-spectrum efficacy suggests potential agricultural applications .

Case Studies and Research Findings

Recent research has focused on the structure-activity relationship (SAR) of pyrimidine derivatives, including this compound. For instance, modifications to the substituents on the pyrimidine ring significantly affect both physical properties and biological activities, indicating that careful design can optimize therapeutic effects .

Case Study: In Vitro Evaluation of Antimalarial Activity

A study aimed at evaluating the antimalarial activity of various pyrimidine derivatives found that specific modifications to the structure led to improved efficacy against Plasmodium falciparum, showcasing the importance of SAR in drug development .

Comparison with Similar Compounds

Key Research Findings and Challenges

- Synthetic Accuracy : Structural misrepresentation (e.g., VPC-14449’s initial 4,5-dibromo vs. corrected 2,4-dibromo substitution) significantly alters NMR spectra and biological activity, underscoring the need for rigorous characterization .

- Halogen Effects : Chlorine at position 2 in pyrimidine enhances electrophilicity, improving binding to targets like AR and CYP450 . Dual halogenation (e.g., 4,6-dichloro) further boosts reactivity but may reduce solubility .

Q & A

What are the key safety considerations when handling 4-(2-Chloro-6-phenylpyrimidin-4-yl)morpholine in laboratory settings?

Level : Basic

Methodological Answer :

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and safety goggles. Avoid inhalation and skin contact, as halogenated pyrimidines may exhibit toxicity .

- Waste Disposal : Segregate chemical waste and collaborate with certified biohazard disposal companies to mitigate environmental risks. Follow protocols for halogenated organic compounds (e.g., incineration) .

- Emergency Measures : In case of exposure, rinse affected areas with water and seek medical evaluation. Use fume hoods for reactions involving volatile intermediates .

What are the standard synthetic routes for preparing this compound?

Level : Basic

Methodological Answer :

- Multi-Step Synthesis :

- Core Formation : Start with a pyrimidine precursor (e.g., 2-chloro-4-morpholinothieno[3,2-d]pyrimidine) and introduce substituents via nucleophilic substitution or Suzuki coupling .

- Functionalization : React with phenyl Grignard reagents or aryl halides under palladium catalysis to install the phenyl group at the 6-position .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

- Critical Parameters : Control reaction temperature (−78°C for lithiation steps) and solvent polarity (THF/hexane mixtures) to minimize side reactions .

How can researchers optimize reaction yields when introducing substituents to the pyrimidine core?

Level : Advanced

Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ for cross-coupling reactions with aryl boronic acids, achieving yields up to 82% .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while THF stabilizes organometallic intermediates .

- Temperature Gradients : Gradual warming from −78°C to room temperature prevents decomposition of sensitive intermediates like lithiated pyrimidines .

- Case Study : Substituting methyl iodide at −78°C in THF/hexane increased yield from 65% to 82% compared to room-temperature reactions .

What advanced spectroscopic techniques confirm the structural integrity of this compound?

Level : Advanced

Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify morpholine protons (δ 3.6–3.8 ppm, multiplet) and aromatic protons (δ 7.2–7.5 ppm) .

- ¹³C NMR : Confirm the pyrimidine ring carbons (δ 155–165 ppm) and chlorine substituents (δ 110–115 ppm) .

- X-ray Crystallography : Resolve dihedral angles between the pyrimidine ring and phenyl/morpholine groups (e.g., 12.8° for phenyl twist), critical for understanding conformational stability .

- HPLC-MS : Monitor purity (>99%) and molecular ion peaks ([M+H]⁺ at m/z 301.17) .

How can researchers resolve contradictions in reported biological activities of pyrimidine derivatives?

Level : Advanced

Methodological Answer :

- Assay Standardization : Replicate studies under controlled conditions (e.g., cell lines, IC₅₀ protocols) to isolate variables like solvent effects (DMSO vs. ethanol) .

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 4-(4-chlorophenyl)morpholine vs. 6-methyl derivatives) to identify critical substituents for activity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinases or GPCRs, aligning with experimental IC₅₀ data .

What strategies mitigate challenges in crystallizing this compound for structural studies?

Level : Advanced

Methodological Answer :

- Solvent Screening : Test slow evaporation in ethanol/water (1:1) or diffusion methods with diethyl ether to grow single crystals .

- Temperature Control : Crystallize at 4°C to reduce thermal motion and enhance lattice stability .

- Hydrogen Bond Engineering : Modify substituents (e.g., replacing chlorine with methoxy groups) to introduce H-bond donors/acceptors, improving crystal packing .

How do researchers validate the stability of this compound under physiological conditions?

Level : Advanced

Methodological Answer :

- pH Stability Tests : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC at 0, 24, and 48 hours .

- Light Sensitivity : Expose to UV-Vis light (λ = 254 nm) and track photodegradation products using LC-MS .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C) to guide storage conditions (desiccated, −20°C) .

What computational tools predict the physicochemical properties of this compound?

Level : Advanced

Methodological Answer :

- LogP Calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity (predicted LogP = 2.8), informing bioavailability studies .

- Molecular Dynamics (MD) Simulations : Simulate solvation in water/octanol systems to assess membrane permeability .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (HOMO-LUMO gap ≈ 4.5 eV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.